![molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0](/img/structure/B1380600.png)
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is known for its unique chemical properties and is often used in various scientific research applications. The presence of the nitrogen atom in the bicyclic structure imparts specific reactivity and stability to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclic core structure, followed by the introduction of the hydroxymethyl group and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran and methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in various biochemical pathways, affecting cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Azabicyclo[2.2.1]heptane hydrochloride
- 2-Azabicyclo[2.2.1]heptan-1-ylmethanol hydrochloride
- 7-Azabicyclo[2.2.1]heptane
Uniqueness
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is unique due to the presence of the hydroxymethyl group attached to the bicyclic structure. This functional group imparts specific reactivity and properties to the compound, distinguishing it from other similar bicyclic compounds. The combination of the bicyclic core and the hydroxymethyl group makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
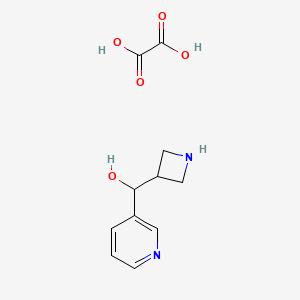
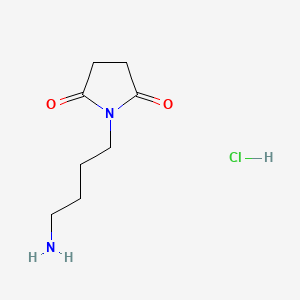
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
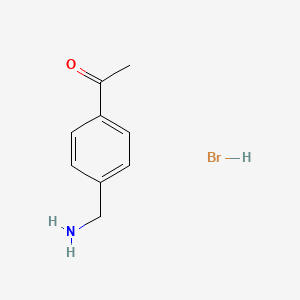
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
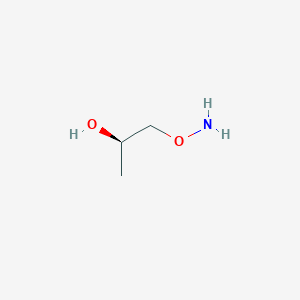
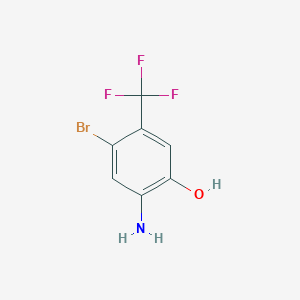
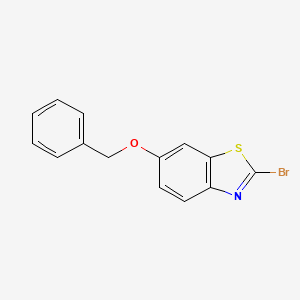

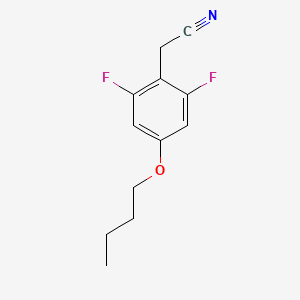

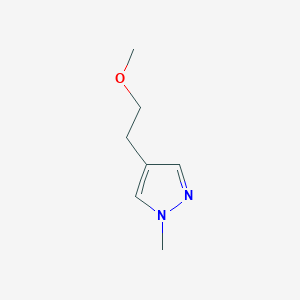
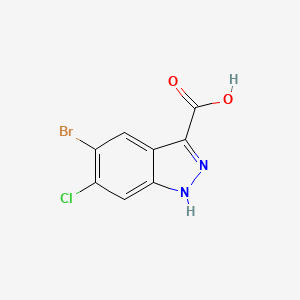
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)
